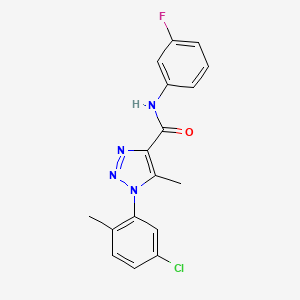
1-(5-chloro-2-methylphenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-chloro-2-methylphenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H14ClFN4O and its molecular weight is 344.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(5-chloro-2-methylphenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, focusing on its synthesis, pharmacological effects, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of 5-methyl-1H-1,2,3-triazole with appropriate carboxamide derivatives. The general synthetic pathway includes:
- Formation of the Triazole Ring : The initial step involves the cyclization of an appropriate azide and alkyne.
- Substitution Reactions : The introduction of the chloro and fluorophenyl groups is achieved through nucleophilic substitution reactions.
- Final Carboxamide Formation : The final step involves the conversion of the triazole intermediate into the carboxamide by reacting with acyl chlorides or anhydrides.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. For instance, research indicates that it exhibits significant cytotoxic effects against various cancer cell lines. The compound demonstrated an IC50 value of approximately 6.06 μM against H460 lung cancer cells, indicating potent antitumor activity .
Table 1: Antitumor Activity Summary
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| H460 | 6.06 | Induction of apoptosis and ROS generation |
| H1299 | TBD | Increased γ-H2AX expression |
The mechanism by which this compound exerts its antitumor effects includes:
- Apoptosis Induction : The compound significantly increases apoptosis in treated cells, as evidenced by Western blot analysis showing elevated levels of apoptotic markers such as LC3 and γ-H2AX.
- Reactive Oxygen Species (ROS) Production : Treatment with this compound leads to increased ROS levels, contributing to oxidative stress and subsequent cell death .
Antimicrobial Activity
In addition to its antitumor properties, the compound has also been evaluated for antimicrobial activity . Preliminary findings suggest that it exhibits activity against various bacterial strains, although specific data on minimum inhibitory concentrations (MIC) are still under investigation.
Case Studies
Several case studies have been conducted to evaluate the effectiveness and safety profile of this compound:
- Study on Lung Cancer Cells : In vitro studies showed that treatment with varying concentrations led to a dose-dependent increase in cell death among lung cancer cells.
- Bacterial Inhibition Assays : The compound was tested against Staphylococcus aureus and other pathogens, showing promising results that warrant further exploration.
特性
IUPAC Name |
1-(5-chloro-2-methylphenyl)-N-(3-fluorophenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN4O/c1-10-6-7-12(18)8-15(10)23-11(2)16(21-22-23)17(24)20-14-5-3-4-13(19)9-14/h3-9H,1-2H3,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUKNOWDAQCHBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=C(N=N2)C(=O)NC3=CC(=CC=C3)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














